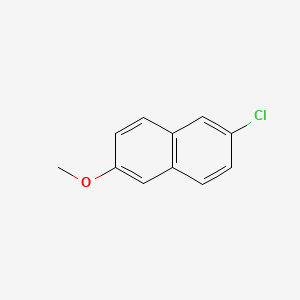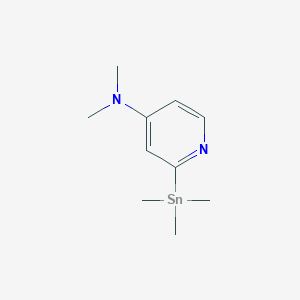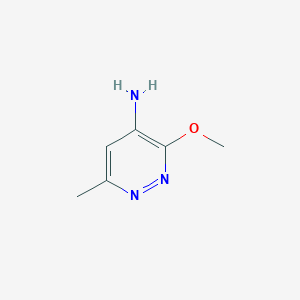
4-Phenylpiperazine-1-carboxamide
Vue d'ensemble
Description
4-Phenylpiperazine-1-carboxamide is a chemical compound that is of significant interest in the field of medicinal chemistry due to its potential as a ligand for various receptors. The presence of an arylpiperazine moiety is a common feature in drugs with affinity for the 5-HT(1A) receptor, which is implicated in numerous neurological processes and disorders. The protonated nitrogen and the aromatic ring of arylpiperazine compounds are crucial for their interaction with the receptor, suggesting that this compound could play a role in the design of high-affinity 5-HT(1A) ligands .
Synthesis Analysis
The synthesis of this compound derivatives has been explored in various studies. One approach involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids, leading to the formation of new phenylpiperazine derivatives through a Michael type addition reaction. This method is noted for its atom economy and environmental friendliness, as it does not require additional reagents and produces safe waste . Another study describes the synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide derivatives, which are selective inhibitors of GSK-3beta kinase. The synthesis of these compounds is highly dependent on the substituents in the phenyl ring and the nature of the terminal heterocyclic fragment .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a critical role in their biological activity. A conformational analysis based on the position of the phenyl ring relative to the piperazine moiety revealed that in piperazine compounds, the phenyl ring adopts a perpendicular orientation. This conformation is key for better interaction with the receptor binding site . The structure-activity relationship (SAR) dependencies in the synthesis of GSK-3beta kinase inhibitors also highlight the importance of the molecular structure, where certain substituents and heterocyclic fragments enhance the inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by their structural components. The electrochemical synthesis mentioned earlier demonstrates the reactivity of the phenylpiperazine moiety in nucleophilic addition reactions, which is a valuable reaction in the development of new derivatives . Additionally, the synthesis of N-[4-substituted phenyl]-3-acetoxythiobenzamides from corresponding carboxamides and their subsequent reaction with hydrazine hydrate to form amidrazones indicates the versatility of the phenylpiperazine scaffold in undergoing various chemical transformations .
Physical and Chemical Properties Analysis
While the provided papers do not explicitly detail the physical and chemical properties of this compound, such properties are typically characterized by techniques like IR spectroscopy, as seen in the confirmation of the structures of N 1, N 3-disubstituted amidrazones . The physical properties such as solubility, melting point, and stability are crucial for the pharmacokinetic profiles of these compounds, as demonstrated by the novel 3-phenylpiperidine-4-carboxamide derivatives, which showed high metabolic stability and good pharmacokinetic profiles in animal studies .
Applications De Recherche Scientifique
HIV Treatment Research :
- A study by Weng et al. (2011) focused on synthesizing novel derivatives of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide and evaluating their potential in treating HIV. The synthesized compounds showed promising cell-cell fusion inhibitory activities, making them significant in HIV research (Weng, Gao, Zhang, Dong, & Liu, 2011).
Anti-Inflammatory Activity :
- Research conducted by Nagarapu et al. (2011) developed a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. These compounds were tested using the carrageenan-induced rat paw edema model and exhibited potent anti-inflammatory properties (Nagarapu, Mateti, Gaikwad, Bantu, Rani, & Subhashini, 2011).
Neuroinflammation Imaging :
- A study by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, involving a derivative of phenylpiperazine, is useful in imaging reactive microglia and understanding neuroinflammation in various neuropsychiatric disorders (Horti, Naik, Foss, Minn, Misheneva, Du, Wang, Mathews, Wu, Hall, Lacourse, Ahn, Nam, Lesniak, Valentine, Pletnikova, Troncoso, Smith, Calabresi, Savonenko, Dannals, Pletnikov, & Pomper, 2019).
Antimicrobial Research :
- Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of phenylpiperazine, and evaluated their antimicrobial activities against various pathogens. These compounds demonstrated selective action and moderate to good activities against pathogens like Staphylococcus aureus and Candida albicans (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Cancer Research :
- Maggio et al. (2011) prepared several N-phenyl-1H-indazole-1-carboxamides and evaluated their antiproliferative activity against various cancer cell lines. They found that these compounds, including derivatives of phenylpiperazine, showed significant growth inhibition, particularly against colon and melanoma cell lines (Maggio, Raimondi, Raffa, Plescia, Cascioferro, Plescia, Tolomeo, Di Cristina, Pipitone, Grimaudo, & Daidone, 2011).
Safety and Hazards
The safety information for 4-Phenylpiperazine-1-carboxamide indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
The primary target of 4-Phenylpiperazine-1-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway is critical for learning and memory. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it could be administered orally. Its boiling point is 423.3°C , indicating it is stable under physiological conditions.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This could potentially improve cognitive function, making the compound a potential candidate for the treatment of cognitive disorders such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other drugs or metabolites, could potentially interact with the compound, altering its action.
Analyse Biochimique
Biochemical Properties
4-Phenylpiperazine-1-carboxamide has been found to interact with enzymes such as acetylcholinesterase (AChE), exhibiting inhibitory activities . This interaction is significant as AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AChE. By inhibiting AChE, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AChE, resulting in the inhibition of this enzyme .
Propriétés
IUPAC Name |
4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXRJXPKZRHXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998662 | |
| Record name | 4-Phenylpiperazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77464-11-0 | |
| Record name | NSC69758 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylpiperazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)
![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)




![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)






